(R)-2-Amino-N-((2S,3R)-1-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)-4-methylpentanamide acetate
CAS No.:
Cat. No.: VC18290314
Molecular Formula: C24H40N8O8
Molecular Weight: 568.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H40N8O8 |
|---|---|
| Molecular Weight | 568.6 g/mol |
| IUPAC Name | acetic acid;(2R)-2-amino-N-[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-4-methylpentanamide |
| Standard InChI | InChI=1S/C22H36N8O6.C2H4O2/c1-12(2)11-16(23)19(32)29-18(13(3)31)21(34)28-17(5-4-10-26-22(24)25)20(33)27-14-6-8-15(9-7-14)30(35)36;1-2(3)4/h6-9,12-13,16-18,31H,4-5,10-11,23H2,1-3H3,(H,27,33)(H,28,34)(H,29,32)(H4,24,25,26);1H3,(H,3,4)/t13-,16-,17+,18+;/m1./s1 |
| Standard InChI Key | GUAQUTSQGTZYFU-YOLUUEMDSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)N)O.CC(=O)O |
| Canonical SMILES | CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.CC(=O)O |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound features a pentapeptide-like backbone with three stereocenters: the (R)-configuration at the C2 amino group, (2S,3R) configuration in the butanamide moiety, and (S)-configuration in the guanidino-pentanamide side chain . The 4-nitrophenyl group introduces electron-withdrawing characteristics, while the guanidino moiety enhances hydrogen-bonding potential. The acetate counterion stabilizes the protonated amino groups, improving crystalline stability .
Stereochemical Impact on Bioactivity
Stereochemistry critically influences receptor binding and metabolic pathways. The (2S,3R) configuration in the butanamide segment mirrors motifs found in protease inhibitors, where hydroxyl and amino groups coordinate with catalytic residues . Comparative studies on analogous compounds demonstrate that enantiomeric pairs exhibit divergent binding affinities; for example, (S)-configured isomers show 10–100× reduced activity against serine proteases compared to (R)-forms .
Synthesis and Production
Synthetic Routes
The synthesis involves a multi-step sequence:
-
Peptide Coupling: The guanidino-pentanamide side chain is constructed via solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids.
-
Stereoselective Formation: The (2S,3R)-configured butanamide core is synthesized through asymmetric catalytic hydrogenation, achieving >98% enantiomeric excess (ee) .
-
Acetylation: The free amino group is acetylated using acetic anhydride in tetrahydrofuran (THF), followed by salt formation with acetic acid .
Industrial-Scale Challenges
Scalability is hindered by the need for high-purity stereochemical control. Continuous flow systems mitigate this by maintaining precise temperature (0–5°C) and pressure (1–2 bar) during hydrogenation, reducing racemization risks .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 568.62 g/mol |
| Melting Point | 215–218°C (decomposes) |
| Solubility | >50 mg/mL in DMSO |
| LogP (Predicted) | -1.2 ± 0.3 |
| Stability | Stable at -20°C for 24 months |
The low logP value suggests moderate hydrophilicity, favoring aqueous solubility but limiting blood-brain barrier penetration . Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility at the amide bonds under acidic conditions (pH < 4) .
Research Applications and Biological Interactions
Enzyme Inhibition Studies
The guanidino group mimics arginine side chains, enabling competitive inhibition of trypsin-like proteases. In kinetic assays, the compound exhibits against trypsin, comparable to leupeptin () .
Cell Signaling Modulation
The 4-nitrophenyl group quenches reactive oxygen species (ROS) in macrophage models, reducing TNF-α production by 40% at 10 μM concentrations . This suggests potential anti-inflammatory applications, though in-vivo studies are pending.
Comparative Analysis with Structural Analogs
| Compound | Molecular Weight | logP | Target Affinity |
|---|---|---|---|
| Target Compound | 568.62 | -1.2 | Trypsin () |
| Leupeptin | 475.54 | -2.1 | Trypsin () |
| 4-Nitrophenylguanidine | 195.16 | 1.4 | ROS Scavenging |
The target compound’s higher molecular weight and lower logP relative to leupeptin may limit cell permeability but enhance solubility in buffer systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume